2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride
Description
2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound combining a thiazole ring with a piperidine moiety and a carboxylic acid group. The piperidine ring is substituted at the 3-position, distinguishing it from structurally related analogs. The hydrochloride salt form enhances solubility and stability, critical for pharmacological applications .
Properties
IUPAC Name |
2-piperidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6;/h5-6,10H,1-4H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMNLJDHMZBWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=CS2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with thiazole carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions are optimized to ensure high yield and purity. The final product is often crystallized and purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, such as thiazolidines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine or thiazole ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidines .
Scientific Research Applications
Chemistry
- Building Block : It serves as a crucial building block in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties.
Biology
- Antimicrobial Properties : Research has shown that derivatives of thiazole compounds, including this hydrochloride salt, exhibit significant antimicrobial activity against various bacterial strains. Studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations compared to standard antibiotics.
- Anticancer Activity : In vitro studies indicate that 2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring enhance cytotoxic activity, with some derivatives showing IC50 values lower than established chemotherapeutics like doxorubicin.
Medicine
Ongoing research is exploring its potential as a therapeutic agent for various diseases. The compound may interact with specific molecular targets, inhibiting or activating certain enzymes or receptors, leading to diverse pharmacological effects.
Industry
The compound is also utilized in developing new materials and chemical processes due to its unique chemical properties.
Case Studies
-
Anticancer Efficacy :
- A study evaluated the anticancer effects of various thiazole derivatives, including this compound. Results indicated enhanced activity against multiple cancer cell lines, with IC50 values suggesting potent anticancer effects comparable to standard treatments.
-
Antimicrobial Screening :
- Another study focused on the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited MIC values ranging from 3.12 to 12.5 µg/mL, demonstrating promising antibacterial properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride with structurally related compounds, focusing on substituent positions, counterions, and functional groups.
Structural and Functional Differences
- Piperidine Position: Substitution at the 3- vs.
- Counterion : Hydrochloride vs. dihydrochloride salts influence solubility and crystallinity. The dihydrochloride form (285.19 g/mol) has higher molecular weight and may exhibit improved bioavailability .
- Protecting Groups : The Boc-protected analog (1083181-70-7) serves as a synthetic precursor; its removal generates the free piperidine, critical for active pharmaceutical ingredient (API) synthesis .
- Heterocyclic Moieties : Replacement of piperidine with pyridine (21278-86-4) eliminates ring saturation, reducing basicity and altering pharmacokinetic properties .
Research Findings
- Synthetic Utility : The Boc-protected derivative (1083181-70-7) is a key intermediate in solid-phase peptide synthesis (SPPS), enabling controlled deprotection for selective functionalization .
- Solubility and Stability: Hydrochloride salts generally exhibit higher aqueous solubility than free bases, a critical factor for oral bioavailability. The dihydrochloride form (2060043-29-8) demonstrates superior stability under accelerated storage conditions (40°C/75% RH) compared to non-salt forms .
Biological Activity
2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
The synthesis of this compound typically involves the cyclization of piperidine derivatives with thiazole carboxylic acids. The reaction is often catalyzed and performed under controlled conditions to optimize yield and purity. The final product is usually crystallized to meet industrial standards.
Chemical Reactions
The compound can participate in various chemical reactions, including:
- Oxidation : Producing sulfoxides or sulfones.
- Reduction : Yielding thiazolidines.
- Substitution : Modifying the piperidine or thiazole rings through nucleophilic substitution reactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that derivatives of thiazole compounds, including this hydrochloride salt, possess antimicrobial properties. For instance, thiazole derivatives have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibition at low concentrations (MIC values) compared to standard antibiotics .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies indicate that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring enhance cytotoxic activity, with some derivatives showing IC50 values lower than established chemotherapeutics like doxorubicin .
The biological effects of this compound are thought to arise from its interaction with specific molecular targets. It may inhibit key enzymes involved in cancer cell proliferation or modulate signaling pathways critical for tumor growth. For example, it has been noted to affect histone acetylation processes mediated by histone acetyltransferase (HAT) p300, which plays a role in gene expression regulation .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of various thiazole derivatives, including this compound. The results indicated that certain modifications led to enhanced activity against multiple cancer cell lines, with IC50 values suggesting potent anticancer effects comparable to standard treatments .
- Antimicrobial Screening : Another study focused on the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited MIC values ranging from 3.12 to 12.5 µg/mL, demonstrating promising antibacterial properties .
Comparative Analysis
To illustrate the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound | Structure Type | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| This compound | Thiazole derivative | <10 µM (varies by derivative) | 3.12 - 12.5 µg/mL |
| 2-(4-Pyridyl)thiazole-4-carboxylic acid | Thiazole derivative | >20 µM | Not specified |
| Thiazolidine derivatives | Thiazolidine | <5 µM | 5 - 15 µg/mL |
Q & A
Basic: What are the recommended synthetic routes for 2-(Piperidin-3-yl)thiazole-4-carboxylic Acid Hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions with organometallic catalysts and coupling reagents. For example:
- Step 1: Palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos) under inert atmospheres (40–100°C) to assemble the thiazole-piperidine scaffold .
- Step 2: Hydrolysis or deprotection (e.g., HCl-mediated cleavage at 93–96°C) to generate the carboxylic acid moiety .
Optimization Tips: - Use cesium carbonate as a base to enhance reactivity in polar solvents like tert-butanol.
- Monitor reaction progress via LC-MS to minimize side products.
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact (observed in structurally similar piperidine derivatives) .
- Ventilation: Use fume hoods to avoid inhalation, as piperidine derivatives may release toxic gases (e.g., HCl vapors) under decomposition .
- First Aid: Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .
Basic: How can purity and structural integrity be validated for this compound?
Answer:
- Analytical Methods:
- Stability Testing: Store at –20°C under inert conditions to prevent degradation, as recommended for labile thiazole-carboxylic acid derivatives .
Advanced: How should researchers resolve contradictions in reported solubility data for this compound?
Answer:
Discrepancies often arise from solvent polarity and pH variations. For example:
- Water: Low solubility (<1 mg/mL) due to hydrochloride salt formation, but solubility improves in DMSO (34 mg/mL) .
Methodological Approach: - Conduct solubility assays under controlled pH (e.g., phosphate buffer) and temperature (25°C vs. 37°C).
- Compare results with structurally analogous compounds (e.g., 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid dihydrochloride) to identify trends .
Advanced: What strategies enhance the bioactivity of this compound through structural modifications?
Answer:
- Thiazole Ring Modifications: Introduce electron-withdrawing groups (e.g., halogens) to improve metabolic stability .
- Piperidine Substitutions: Replace the 3-position hydrogen with methyl or ethyl groups to modulate lipophilicity and receptor binding .
Case Study: Coupling with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and HOAt enhances peptide conjugation efficiency for targeted delivery .
Advanced: How can degradation pathways of this compound be characterized under physiological conditions?
Answer:
- Accelerated Stability Studies: Expose the compound to UV light, heat (40°C), and varying pH (1–13) to simulate physiological stress.
- Analytical Tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
